6-(Trifluoromethyl)nicotinic acid
Overview
Description
6-Trifluoromethylnicotinic acid is a white powder . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Trifluoromethylpyridines, including 6-(Trifluoromethyl)nicotinic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized and applied in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular formula of 6-(Trifluoromethyl)nicotinic acid is C7H4F3NO2 .Chemical Reactions Analysis
6-(Trifluoromethyl)nicotinic acid is involved in various chemical reactions. For instance, it is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
6-Trifluoromethylnicotinic acid is a white powder with a melting point of 193-197 °C. It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index and vapor pressure are 110.6℃, 1.475 and 0.007mmHg at 25°C, respectively .Scientific Research Applications
Synthesis and Industrial Applications
The development of safe and economical synthesis methods for derivatives of 6-(trifluoromethyl)nicotinic acid has been a significant focus, particularly as intermediates in the creation of novel anti-infective agents. A noteworthy process involves trifluoromethylation utilizing an affordable system, highlighting the compound's role in synthesizing biologically active molecules (Mulder et al., 2013).
Chemical Synthesis and Characterization
Another aspect of research delves into the regioselective cross-coupling reactions of 6-(trifluoromethyl)nicotinic acid derivatives, demonstrating the carboxylic acid anion moiety's utility as a tunable directing group. This approach facilitates the selective synthesis of substituted nicotinic acids, contributing to diverse applications in chemical synthesis (Houpis et al., 2010).
Antioxidant and Vasorelaxant Properties
Research into thionicotinic acid derivatives has shown these compounds' potential as novel antioxidants and vasorelaxants. They exhibit dose-dependent maximal vasorelaxation and significant antioxidant activity, suggesting therapeutic potential for cardiovascular diseases (Prachayasittikul et al., 2010).
Anti-inflammatory and Atherosclerosis Prevention
A significant discovery is the anti-inflammatory effects of nicotinic acid and its receptor GPR109A in atherosclerosis prevention. It's shown that nicotinic acid can reduce atherosclerosis progression independently of its lipid-modifying effects through GPR109A activation on immune cells, suggesting a novel approach to treating cardiovascular diseases (Lukasova et al., 2011).
Herbicidal Applications
Furthermore, the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid demonstrated excellent herbicidal activity against certain plants, highlighting potential applications in agricultural chemistry (Yu et al., 2021).
Pharmaceutical and Medicinal Chemistry
In the realm of medicinal chemistry , nicotinic acid analogs are explored for their inhibitory activity against carbonic anhydrase III, a target for managing dyslipidemia and cancer progression. This underscores the versatility of 6-(trifluoromethyl)nicotinic acid derivatives in developing new therapeutic agents (Mohammad et al., 2017).
Safety And Hazards
When handling 6-(Trifluoromethyl)nicotinic acid, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a dry, cool and well-ventilated place .
Future Directions
The use of 6-(Trifluoromethyl)nicotinic acid and its derivatives in the agrochemical and pharmaceutical industries is expected to continue to grow . For instance, compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, indicating potential future directions for research and development .
properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYLMODTPLSLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380558 | |
Record name | 6-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)nicotinic acid | |
CAS RN |
231291-22-8 | |
Record name | 6-Trifluoromethylnicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231291-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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